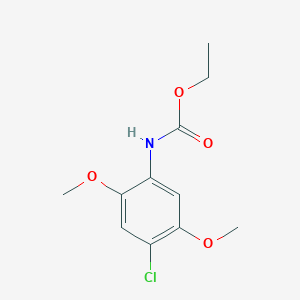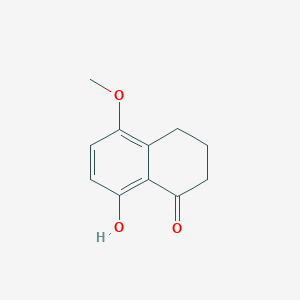![molecular formula C13H18N2O2 B12002735 Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, with the chemical formula C13H18N2O2, is an organic compound. Its molecular weight is 234.29 g/mol. The structure consists of a carbamate group (COC(=O)N) attached to a butyl group (C4H9) and a pyridine ring (C5H5N). .
Métodos De Preparación
The synthetic routes for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester involve the reaction of appropriate starting materials. While I don’t have specific details on industrial production methods, laboratory synthesis typically includes esterification or carbamate formation. Researchers use reagents such as ethyl chloroformate or ethyl isocyanate to achieve the desired product.
Análisis De Reacciones Químicas
This compound can undergo various reactions:
Esterification: Reacting with an alcohol (e.g., ethanol) to form the ester.
Substitution: The carbamate group can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group (C=O) to the corresponding alcohol.
Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid.
Common reagents include Grignard reagents, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pesticides and Herbicides: Carbamates are used in agriculture as insecticides and herbicides.
Biological Studies: Researchers explore its effects on cellular processes and enzymatic activity.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, it’s essential to compare Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester with related structures to highlight its uniqueness.
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl N-methyl-N-[(E)-4-pyridin-3-ylbut-3-enyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-3-17-13(16)15(2)10-5-4-7-12-8-6-9-14-11-12/h4,6-9,11H,3,5,10H2,1-2H3/b7-4+ |
Clave InChI |
ZDHQNQBQAXQSEW-QPJJXVBHSA-N |
SMILES isomérico |
CCOC(=O)N(C)CC/C=C/C1=CN=CC=C1 |
SMILES canónico |
CCOC(=O)N(C)CCC=CC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)



![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)





![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
